molecular formula C7H4F2N2O B1420980 5-(Difluoromethoxy)pyridine-2-carbonitrile CAS No. 1206979-57-8

5-(Difluoromethoxy)pyridine-2-carbonitrile

Cat. No. B1420980
M. Wt: 170.12 g/mol
InChI Key: KILBGFKJJZHXOO-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1206979-57-8 . It has a molecular weight of 170.12 .


Molecular Structure Analysis

The molecular formula of 5-(Difluoromethoxy)pyridine-2-carbonitrile is C7H4F2N2O .


Physical And Chemical Properties Analysis

5-(Difluoromethoxy)pyridine-2-carbonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocycles : 5-(Difluoromethoxy)pyridine-2-carbonitrile serves as a building block in synthesizing various heterocycles. For example, it is used in the synthesis of trifluoromethylated N-heterocycles (Channapur et al., 2019). This demonstrates its versatility in creating complex molecular structures.
  • Structural Analysis : The compound is also utilized in studies involving X-ray and spectroscopic analysis of pyridine derivatives, revealing structural differences and interactions at a molecular level (Tranfić et al., 2011).
  • Multicomponent Reactions : Another application includes its use in one-pot, multicomponent reactions to synthesize complex carbonitriles, showcasing its reactivity and efficiency in synthetic chemistry (Rahmati et al., 2012).

Biological and Medicinal Applications

  • Drug Development : Its derivatives play a role in the development of potential drugs. For instance, azafluorene derivatives, related to pyridine-3-carbonitrile, have been investigated as inhibitors for SARS CoV-2 RdRp, highlighting their potential in antiviral therapy (Venkateshan et al., 2020).

Industrial and Engineering Applications

  • Corrosion Inhibitors : Compounds like pyrazolopyridine derivatives, which can be synthesized using pyridine carbonitriles, have been explored as corrosion inhibitors, showing potential applications in industrial maintenance (Dandia et al., 2013).
  • Electronic Materials : Derivatives of pyridine carbonitriles have been studied for their optical and junction characteristics, suggesting uses in electronic and photonic devices (Zedan et al., 2020).

Safety And Hazards

The safety information for 5-(Difluoromethoxy)pyridine-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-(difluoromethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)11-4-6/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILBGFKJJZHXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)pyridine-2-carbonitrile

CAS RN

1206979-57-8
Record name 5-(difluoromethoxy)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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